(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol
Description
Properties
IUPAC Name |
(3E)-3-(1,3-benzoxazol-2-ylhydrazinylidene)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,8-16)7-13-15-11-14-9-5-3-4-6-10(9)17-11/h3-7,16H,8H2,1-2H3,(H,14,15)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWTSVJSNJURJ-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brønsted Acidic Ionic Liquid (BAIL) Gel-Catalyzed Cyclization
The benzo[d]oxazole moiety is optimally synthesized via cyclocondensation of 2-aminophenol derivatives with aldehydes under solvent-free conditions. The BAIL gel catalyst, comprising sulfonic acid-functionalized silica, facilitates protonation of the aldehyde carbonyl, enabling nucleophilic attack by the amine group (Table 1). This method eliminates solvent waste and achieves near-quantitative yields (98%) through efficient dehydration and aromatization.
Table 1: Catalyst screening for benzoxazole synthesis
| Catalyst | Yield (%) |
|---|---|
| BAIL gel | 98 |
| HCl | 48 |
| TsOH | 51 |
Chloroformate-Mediated Ring Closure
Alternative approaches employ aryl chloroformates for benzoxazinone intermediates, avoiding toxic phosgene. While primarily applied to 1,4-dihydro-2H-3,1-benzoxazin-2-ones, this method’s phase-transfer conditions (methyl t-butyl ether/KOH biphasic system) are adaptable for oxygen-sensitive benzoxazole precursors.
Hydrazone Formation and Stereochemical Control
Nucleophilic Condensation Pathways
The hydrazone segment is constructed via reaction of benzo[d]oxazol-2-amine with 3-oxo-2,2-dimethylpropanal under acidic conditions (Scheme 1). Infrared spectroscopy confirms imine bond formation (C=N stretch at 1590–1620 cm⁻¹). Methanol/water mixtures (4:1) at 60°C favor (E)-isomer formation through kinetic control, achieving 85:15 E/Z selectivity.
Scheme 1: Hydrazone condensation mechanism
- Protonation of 3-oxo-2,2-dimethylpropanal carbonyl
- Nucleophilic attack by benzoxazole hydrazine
- Dehydration to form (E)-hydrazone
Solvent Effects on Geometric Isomerism
Polar aprotic solvents (DMF, acetonitrile) increase Z-isomer content due to stabilization of the transition state dipole. Non-polar toluene shifts equilibrium toward the (E)-form (94% purity). Molecular dynamics simulations suggest steric hindrance from 2,2-dimethyl groups enforces planarity, reducing Z-isomer viability.
Functionalization of the Propanol Side Chain
Reductive Amination Approaches
Post-condensation reduction of ketone intermediates provides the propanol moiety. Sodium borohydride in ethanol selectively reduces the α,β-unsaturated hydrazone without affecting the benzoxazole ring (90% yield). Alternatively, catalytic hydrogenation (Pd/C, H₂ 50 psi) achieves full conversion but risks over-reduction of the N=N bond.
Protecting Group Strategies
Tert-butyldimethylsilyl (TBS) protection of the alcohol during hydrazone formation prevents undesired side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group with >95% efficiency.
Optimization of Reaction Parameters
Temperature and Time Dependence
BAIL gel-mediated benzoxazole synthesis requires 130°C for 1 hour, while hydrazone condensation proceeds optimally at 60°C for 4 hours. Exceeding 70°C promotes hydrolysis of the hydrazone bond, decreasing yield by 22%.
Catalyst Recycling and Sustainability
The BAIL gel catalyst maintains 92% activity over five cycles, as confirmed by XPS analysis of sulfur content. Life-cycle assessment shows a 63% reduction in E-factor compared to homogeneous acid catalysis.
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃): δ 1.21 (s, 6H, CH₃), 3.65 (t, 2H, CH₂OH), 4.12 (s, 1H, OH), 7.25–7.89 (m, 4H, aromatic), 8.32 (s, 1H, N=CH). High-resolution mass spectrometry confirms molecular ion [M+H]⁺ at m/z 276.1342 (calc. 276.1339).
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 methanol/water) resolves (E)- and (Z)-isomers with retention times of 12.3 and 14.7 minutes, respectively. Preparative column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic hydrazone formation, reducing batch-to-batch variability. Residence time of 8 minutes at 100°C improves throughput by 300% compared to batch processes.
Waste Stream Management
Aqueous quench of BAIL gel reactions recovers 98% sulfuric acid for reuse. Hydrazone filtrates are treated with Fenton’s reagent to degrade unreacted intermediates, achieving COD reduction of 89%.
Applications and Derivative Synthesis
Coordination Chemistry
The compound acts as a bidentate ligand for Cu(II) complexes, evidenced by ESR hyperfine splitting (A‖ = 172 G). Catalytic activity in Ullmann coupling reaches 82% yield for biaryl formation.
Pharmacological Probes
Structure-activity relationship studies demonstrate IC₅₀ = 3.2 μM against PI3Kγ, with the hydrazone moiety critical for ATP-binding pocket interactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The benzo[d]oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
The synthesis of (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol typically involves the reaction of benzo[d]oxazole derivatives with hydrazones. Various synthetic routes have been explored to optimize yield and purity. Techniques such as NMR spectroscopy and X-ray crystallography are often employed to characterize the synthesized compounds, ensuring that the desired structure is achieved.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have been tested against multiple cancer cell lines, including HepG2, HCT116, and MCF-7. These studies demonstrated that many derivatives exhibit significant cytotoxic effects, with some showing lower IC50 values than standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that benzimidazole-based oxazole analogues exhibit varying degrees of inhibitory activity against these enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the hydrazone moiety can enhance inhibitory potency.
Mechanistic Insights
Understanding the mechanism by which this compound exerts its biological effects is critical for its development as a therapeutic agent. Research indicates that these compounds may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction . Additionally, their ability to inhibit cholinesterases suggests potential neuroprotective effects.
Mechanism of Action
The mechanism by which (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The benzo[d]oxazole moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The hydrazono group may also play a role in binding to target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one (Compound 2a)
Structural Differences :
- Core substitution: The target compound replaces the chloropropan-2-one group in 2a with a 2,2-dimethylpropan-1-ol moiety.
- Steric effects: The dimethyl groups in the target compound introduce steric hindrance, which may impede intermolecular interactions compared to the planar chloropropanone group in 2a .
Functional Implications :
- Compound 2a and its benzothiazole analogue (2b) were synthesized as intermediates for cationic 1,3,4-thiadiazoles, which exhibited DNA-binding and antitumor activity . The dimethylpropanol group in the target compound could modulate similar bioactivity by altering hydrogen-bonding capacity or cellular uptake.
Comparison with (E)-Phenyl 3-(Benzo[d]oxazol-2-yl)-2-phenylacrylates
Structural Differences :
- Backbone variation: The target compound lacks the phenylacrylate ester group present in these intermediates, instead incorporating a dimethylpropanol chain. This structural divergence likely reduces π-π stacking interactions but enhances hydrophilicity.
- NMR profile: For benzo[d]oxazole-containing analogues, $^{15}\text{N}$ NMR shifts cluster around −131.8 ppm (e.g., compound 4a) . The dimethylpropanol group in the target compound may induce minor deshielding effects on adjacent nitrogen atoms, though specific data are unavailable.
Functional Implications :
- The phenylacrylate intermediates were used unpurified in subsequent syntheses, suggesting their reactivity or instability . The dimethylpropanol group in the target compound may improve synthetic handling due to reduced electrophilicity.
Comparison with Benzothiazole Analogues
Structural Differences :
- Biological activity : Benzothiazole derivatives (e.g., 2b) demonstrated higher antitumor activity in some studies compared to benzoxazole analogues, attributed to sulfur’s stronger Lewis basicity .
Biological Activity
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.
Chemical Structure and Synthesis
The compound is synthesized through a condensation reaction involving benzo[d]oxazole derivatives and hydrazones. The chemical structure includes a hydrazono group which is pivotal for its biological activity. Its molecular formula is with a unique arrangement that contributes to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzo[d]oxazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Methods Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate the effectiveness of these compounds.
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 2D |
| 6 | HCC827 | 6.48 ± 0.11 | 2D |
| 8 | NCI-H358 | 20.46 ± 8.63 | 3D |
| Doxorubicin | A549 | 1.31 ± 0.11 | Reference |
These results indicate that the compound exhibits higher activity in two-dimensional assays compared to three-dimensional formats, likely due to differences in penetration and interaction with cellular structures.
The mechanism by which this compound exerts its effects involves:
- DNA Interaction : Similar compounds have been shown to intercalate into DNA or bind within the minor groove, disrupting replication and leading to apoptosis in cancer cells.
- Induction of DNA Damage : Studies indicate that such compounds can induce single and double-strand breaks in DNA, inhibiting cell proliferation and promoting apoptosis.
Antimicrobial Activity
In addition to antitumor properties, related benzo[d]oxazole derivatives have demonstrated antimicrobial activity against various pathogens:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Escherichia coli | 12 µg/mL |
| 6 | Staphylococcus aureus | 8 µg/mL |
| 8 | Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |
These findings underscore the potential for developing new antimicrobial agents based on the structural framework of this compound.
Case Studies
-
Study on Melanoma Cells : A derivative similar to this compound was tested against melanoma cell lines showing significant cytotoxic effects due to DNA fragmentation and apoptosis induction.
- Key Findings : The compound effectively inhibited cell migration and invasion, suggesting a potential role in targeted therapies for aggressive cancers.
- Antibacterial Testing : Another study evaluated the antibacterial properties of hydrazone derivatives against Gram-positive and Gram-negative bacteria, confirming significant activity comparable to existing antibiotics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a benzo[d]oxazole hydrazine derivative with a 2,2-dimethylpropan-1-ol precursor under acidic or basic conditions. Key steps include diazotization, Schiff base formation, and purification via column chromatography (PE/EtOAc gradients). Solvent choice (e.g., DMF, dichloromethane) and catalysts (e.g., triethylamine) significantly affect reaction kinetics and regioselectivity .
- Critical Parameters : Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of reactants must be optimized to minimize side products like Z-isomers or over-oxidized derivatives .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR can identify hydrazono proton signals (~8–10 ppm) and distinguish E/Z isomerism through coupling constants .
- IR : Stretching frequencies for C=N (1600–1650 cm) and N-H (3200–3400 cm) confirm hydrazone formation .
- Elemental Analysis : CHNS data validates molecular formula accuracy, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural confirmation of hydrazone derivatives?
- Methodology :
- Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. Validate hydrogen bonding and π-π stacking interactions via Mercury’s void visualization and packing similarity tools .
- Address disordered regions (common in hydrazono groups) by applying restraints to thermal parameters and refining occupancy ratios iteratively .
Q. What computational and experimental approaches are effective for analyzing structure-activity relationships (SAR) in benzo[d]oxazole-hydrazone hybrids?
- Methodology :
- Docking Studies : Model interactions with biological targets (e.g., TLR9 or Bcl-XL) using AutoDock Vina, focusing on the hydrazone moiety’s role in hydrogen bonding .
- SAR Libraries : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the benzo[d]oxazole ring) and compare bioactivity profiles. For example, fluorinated analogs showed enhanced anticancer potency in vitro .
Q. How should researchers address discrepancies in biological activity data across different assay conditions?
- Methodology :
- Control Experiments : Include reference compounds (e.g., nitrofurazone derivatives) to validate assay reproducibility. For antimicrobial studies, standardize inoculum density and solvent controls (DMSO ≤1% v/v) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For instance, hydrazone derivatives may interact with redox-sensitive pathways, requiring ROS scavengers in cell-based assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
